6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline
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Overview
Description
6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with acetone in the presence of a catalyst to form the quinoline ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antiviral agents.
Materials Science: The compound is utilized in the synthesis of liquid crystals and organic semiconductors.
Agriculture: It serves as a precursor for agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline involves its interaction with specific molecular targets. In medicinal applications, it often inhibits enzymes or disrupts cellular processes in pathogens. The fluorine atom enhances its binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,2,4,8-tetramethyl-1H-quinoline
- 6-Bromo-2,2,4,8-tetramethyl-1H-quinoline
- 6-Iodo-2,2,4,8-tetramethyl-1H-quinoline
Uniqueness
6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine enhances the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its halogenated counterparts .
Properties
IUPAC Name |
6-fluoro-2,2,4,8-tetramethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c1-8-5-10(14)6-11-9(2)7-13(3,4)15-12(8)11/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQOBSQABJZSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C=C2C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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